5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c1-8-17-13-9(4-7-21-13)14(20)18(8)6-5-16-12(19)10-2-3-11(15)22-10/h2-4,7H,5-6H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKUENOMKJPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[2,3-d]pyrimidin-4-one core, which can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions. The subsequent steps involve:
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The thieno[2,3-d]pyrimidin-4-one moiety is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and thieno[2,3-d]pyrimidin-4-one structures.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the protein’s conformation and function.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
*Calculated based on molecular formula.
Divergences and Limitations
- Synthetic Yields : Compound 9 achieves a 75% yield, suggesting efficient cyclization, whereas hydrazone derivatives (e.g., Compound 6) require stringent conditions .
Biological Activity
The compound 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is part of the thienopyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of anti-infective and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.82 g/mol. The structure features a thiophene ring fused with a pyrimidine derivative, contributing to its biological properties.
Research indicates that thienopyrimidine derivatives exhibit their biological effects through various mechanisms, including:
- Inhibition of Kinases : Some derivatives have shown potent inhibitory activity against kinases such as VEGFR-2 and AKT, which are crucial in cancer cell proliferation and survival .
- Antimycobacterial Activity : Compounds in this class have demonstrated significant activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 8 µg/mL .
Anticancer Activity
A study evaluating the anticancer potential of thiophene derivatives indicated that several compounds showed promising antiproliferative effects against various cancer cell lines, including HepG2 (liver) and PC-3 (prostate). Notably:
- IC50 Values : The most active derivatives displayed IC50 values ranging from 0.075 to 6.96 µM against different cancer cell lines, indicating strong cytotoxicity .
- Mechanistic Insights : The compounds induced apoptosis through caspase activation and caused S phase cell cycle arrest, highlighting their potential as anticancer agents.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Mycobacterial Inhibition : Compounds have shown inhibition rates between 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG strains at concentrations around 30 µg/mL .
- Broad-Spectrum Activity : The structural diversity allows these compounds to target various bacterial strains effectively.
Case Studies
- Anticancer Screening : In vitro studies on HepG2 and PC-3 cells revealed that the chloro derivative exhibited the highest cytotoxicity with an IC50 of 3.105 µM against HepG2 cells. This study emphasizes the importance of substituents in enhancing biological activity .
- Antimycobacterial Evaluation : A series of thienopyrimidine derivatives were screened against Mycobacterium tuberculosis, showing significant activity with some compounds achieving MIC values as low as 8 µg/mL. This suggests potential for development into therapeutic agents for tuberculosis .
Data Summary
| Activity Type | Target Pathogen/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | HepG2 | 0.075 - 6.96 µM | Induces apoptosis and cell cycle arrest |
| Antimycobacterial | M. tuberculosis | MIC = 8 µg/mL | Significant inhibition observed |
| Antimicrobial | M. smegmatis | Inhibition = 30% - 68% | Effective against multiple strains |
Q & A
Q. What are the standard synthetic routes for this compound?
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrimidinone carbonyl at δ 165–170 ppm) and confirms regiochemistry .
- IR Spectroscopy: Identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiophene ring vibrations at ~3100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₃ClN₂O₃S: 337.0412) .
Note: X-ray crystallography (where applicable) resolves stereochemical ambiguities in analogs with chiral centers .
Q. What structural features influence its reactivity?
Methodological Answer:
- Thiophene Ring: Electron-deficient due to chloro-substitution, enhancing electrophilic substitution susceptibility .
- Pyrimidinone Core: The 4-oxo group participates in hydrogen bonding, affecting solubility and biological interactions .
- Amide Linker: Conformational flexibility modulates binding affinity in target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Q. What computational methods predict metabolic stability?
Methodological Answer:
- Density Functional Theory (DFT): Calculates oxidation potentials of the thiophene ring to predict susceptibility to cytochrome P450-mediated metabolism .
- Molecular Dynamics (MD) Simulations: Models interactions with aldehyde oxidase (AO) active sites to identify metabolically labile regions .
- ADMET Predictions: Software like Schrödinger’s QikProp estimates metabolic half-life (e.g., t₁/₂ = 2.3 h in human liver microsomes) .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤ 0.1%) .
- Dose-Response Validation: Repeat experiments with 10-point concentration gradients (0.1–100 µM) to confirm IC₅₀ reproducibility .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to resolve outliers .
Q. What strategies mitigate impurities during scale-up?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and detect intermediates .
- Crystallization Engineering: Use anti-solvent (e.g., water) addition to enhance purity from 90% to 98% .
- Byproduct Trapping: Add scavenger resins (e.g., QuadraPure™) during alkylation to remove unreacted bromoethyl intermediates .
Key Challenges and Future Directions
- Data Contradictions: Discrepancies in reported IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM) may arise from assay variability or impurities .
- Metabolic Instability: The thiophene ring’s susceptibility to oxidation limits in vivo efficacy, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
